![molecular formula C13H13F3N2O2 B14193260 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 833491-48-8](/img/structure/B14193260.png)
4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a compound that features a piperidine ring with a carboxamide group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique chemical properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,5-oxadiazole-3-carboxamide: This compound shares a similar trifluoromethyl-substituted phenyl group but has a different heterocyclic core.
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine-1-carboxamide: This compound has a similar piperidine and carboxamide structure but with a chloro substituent instead of a trifluoromethyl group.
Uniqueness
4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
833491-48-8 |
|---|---|
Molecular Formula |
C13H13F3N2O2 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
4-oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)9-1-3-10(4-2-9)17-12(20)18-7-5-11(19)6-8-18/h1-4H,5-8H2,(H,17,20) |
InChI Key |
IGYWRYDYOZQBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


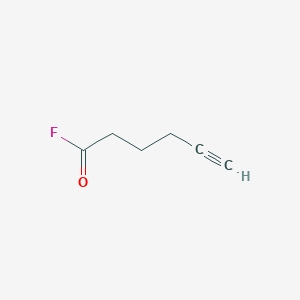
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)
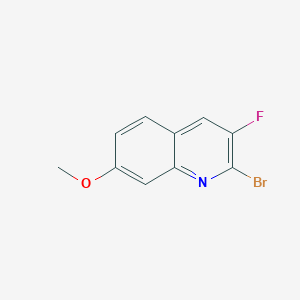
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)
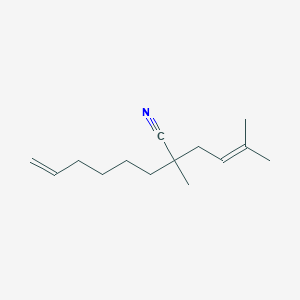
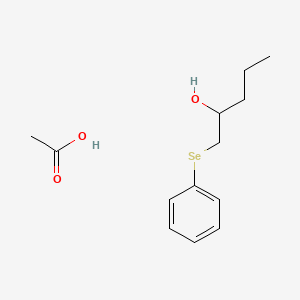
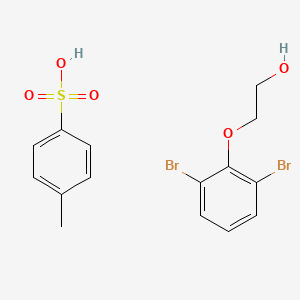
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
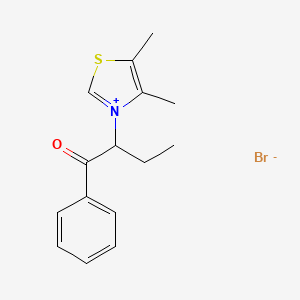
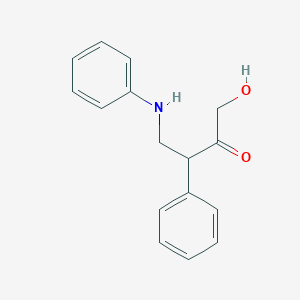
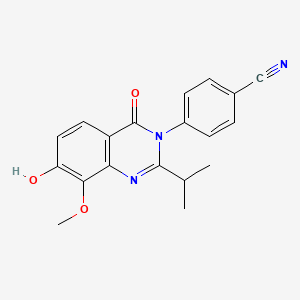
![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
